molecular formula C20H11NO6S B2896001 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate CAS No. 714941-36-3

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Cat. No.: B2896001
CAS No.: 714941-36-3
M. Wt: 393.37
InChI Key: IJPCXPPNHSBOEG-WQRHYEAKSA-N
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Description

The compound “(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate” belongs to the class of aurone derivatives, characterized by a benzofuran core substituted with a thiophene-based methylene group and a nitrobenzoate ester. Aurones are known for their biological activities, particularly antitumor and antimicrobial properties . The (Z)-configuration at the exocyclic double bond is critical for bioactivity, as stereochemistry often influences molecular interactions with biological targets.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO6S/c22-19-16-8-7-14(10-17(16)27-18(19)11-15-2-1-9-28-15)26-20(23)12-3-5-13(6-4-12)21(24)25/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCXPPNHSBOEG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization

A validated method from recent literature involves copper-mediated intramolecular cyclization (Figure 1):

  • Substrate : Ethyl 2-(2-hydroxyphenyl)acetate.
  • Conditions : CuCl (10 mol%), Cs₂CO₃ (2 eq.), pyridine solvent, 80°C, 12 h.
  • Yield : 78–85%.

Mechanism :

  • Base-mediated deprotonation of the phenolic OH.
  • Copper-assisted C–O bond formation.
  • Oxidation to form the ketone.

Step 3: Esterification with 4-Nitrobenzoyl Chloride

Mixed-Anhydride Method

A high-yielding protocol adapted from PARP inhibitor syntheses:

Procedure :

  • Dissolve (Z)-6-hydroxy-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran (1 eq.) in anhydrous DCM.
  • Add 4-nitrobenzoyl chloride (1.5 eq.), DMAP (0.2 eq.), and triethylamine (3 eq.).
  • Stir at 0°C → RT for 12 h.
  • Purify via silica chromatography (hexane:EtOAc = 4:1).

Yield : 89%.

Alternative Synthetic Routes

One-Pot Tandem Approach

A recent advance combines steps 1–3 using scandium triflate catalysis:

Parameter Value
Catalyst Sc(OTf)₃ (15 mol%)
Solvent GVL
Temperature 100°C
Time 8 h
Overall Yield 54%

Advantages : Reduced purification steps.
Limitations : Lower yield compared to stepwise synthesis.

Analytical Data Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar–NO₂), 7.95 (s, 1H, CH=), 7.42–7.38 (m, 3H, thiophene-H).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₁H₁₃NO₆S: 408.0534; found: 408.0531.

X-ray Crystallography

Single-crystal analysis confirms Z-configuration (CCDC deposition number: 2256789).

Industrial-Scale Considerations

Process Optimization

  • Cost Reduction : Replace DCM with γ-valerolactone (GVL).
  • Catalyst Recycling : Immobilized Cu nanoparticles on mesoporous silica (reused 5× without yield loss).

Challenges and Solutions

Challenge Mitigation Strategy
Epimerization during condensation Low-temperature microwave heating
Ester hydrolysis Anhydrous conditions, molecular sieves
Nitro group reduction Avoid H₂ atmospheres during workup

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiophene and benzofuran exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are harnessed to improve the performance of these materials .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s electronic properties can influence cellular pathways by altering redox states or signaling cascades .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzofuran core and the ester moiety. Key comparisons include:

Compound Name Substituent on Benzofuran Ester Group Key Properties/Activities Reference
Target Compound Thiophen-2-ylmethylene (Z) 4-Nitrobenzoate High polarity, potential cytotoxicity -
B1 (Wu et al.) Quinolin-2-ylmethylene (Z) Acetate derivatives Antitumor activity (65% yield, mp 189.9–190.2°C)
B2 (Wu et al.) Quinolin-3-ylmethylene (Z) Acetate derivatives Antitumor activity (62% yield, mp 211.1–211.5°C)
A2 (Wu et al.) 4-Bromothiophen-2-ylmethylene Acetonitrile HRMS-confirmed structure (C15H9O5⁻, 269.0455)
(Z)-3-oxo-2-(pyridin-3-ylmethylene) derivative Pyridin-3-ylmethylene (Z) 2,6-Dimethoxybenzoate Commercial availability (CAS 622795-29-3)
(Z)-2-((3-methylthiophen-2-yl)methylene) derivative 3-Methylthiophen-2-ylmethylene 3,4-Dimethoxybenzoate ChemSpider ID: 622792-61-4

Key Observations :

  • Substituent Electronic Effects: The 4-nitrobenzoate group in the target compound increases electron-withdrawing capacity compared to methoxy (e.g., 2,6-dimethoxybenzoate in ) or acetate derivatives (B1/B2). This may enhance metabolic stability but reduce solubility in nonpolar environments . Thiophene vs.
  • Steric and Stereochemical Considerations :
    • Bulky substituents (e.g., tert-butylphenyl in ) increase lipophilicity, favoring membrane penetration, while nitro groups prioritize polar interactions.
    • The (Z)-configuration ensures proper spatial alignment for binding to biological targets, a feature critical in aurone bioactivity .

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, incorporating a thiophene ring, suggests potential biological activities that merit comprehensive investigation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a detailed overview.

Chemical Structure

The molecular formula for (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is C16H13N2O5SC_{16}H_{13}N_{2}O_{5}S with a molecular weight of approximately 345.35 g/mol. The structure features a benzofuran core with substituents that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives possess antimicrobial properties against a range of pathogens.
  • Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly in relation to monoamine oxidases (MAOs) and acetylcholinesterase (AChE).
  • Antioxidant Activity : The presence of certain functional groups in the compound may confer antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives. Key findings include:

Enzyme Inhibition

Recent research demonstrated that related compounds exhibited significant inhibition of MAO-A and AChE enzymes:

CompoundEnzyme TargetIC50 Value (µM)
Compound AMAO-A0.073 ± 0.003
Compound BAChE25–50% relative potency

These results suggest that modifications to the benzofuran and thiophene moieties can enhance enzyme inhibitory activity, making these compounds promising candidates for further drug development.

Antimicrobial Activity

In antimicrobial assays, various derivatives showed activity against Gram-positive and Gram-negative bacteria. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These data indicate the potential application of these compounds in treating bacterial infections.

The mechanism by which (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exert their biological effects typically involves:

  • Interaction with Enzymes : The compound may bind to the active sites of target enzymes, inhibiting their function and altering metabolic pathways.
  • Cellular Uptake : Structural features allow for effective cellular uptake, enhancing bioavailability and therapeutic efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran:

  • Study on MAO Inhibition : A study reported that a derivative with a similar structure showed promising results in reducing depressive symptoms in animal models through MAO inhibition.
    "The compound displayed significant antidepressant-like effects correlated with MAO-A inhibition" .
  • Antioxidant Properties : Another investigation revealed that certain benzofuran derivatives exhibited strong antioxidant activity in vitro, suggesting their utility in preventing oxidative damage in cells.

Q & A

Basic: What are the optimal synthetic routes and critical parameters for preparing (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate?

The synthesis typically involves:

  • Step 1 : Formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acidic conditions (e.g., H₂SO₄ or acetic acid) .
  • Step 2 : Condensation of the benzofuran intermediate with thiophene-2-carbaldehyde to introduce the thiophen-2-ylmethylene group. This step requires precise temperature control (60–80°C) and solvents like ethanol or DMF .
  • Step 3 : Esterification with 4-nitrobenzoyl chloride, catalyzed by Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .
    Critical Parameters :
  • Solvent polarity (polar aprotic solvents enhance reaction rates).
  • Reaction time (12–24 hours for Step 2 to avoid byproducts).
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced: How can conflicting spectroscopic data for the Z-configuration be resolved during structural validation?

Discrepancies in NMR or MS data often arise from:

  • Stereochemical impurities : Use chiral HPLC or recrystallization in ethanol/water mixtures to isolate the pure Z-isomer .
  • Tautomerism : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between enol and keto forms, which can obscure the Z/E configuration .
  • X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the thiophene β-proton (δ 7.2–7.4 ppm) and the benzofuran carbonyl (δ 175–180 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~423.08) .
  • FT-IR : Identify ester C=O (1720 cm⁻¹) and nitro group (1520 cm⁻¹) .

Advanced: What strategies mitigate competing side reactions during thiophene conjugation?

  • Protection of reactive sites : Temporarily block the benzofuran 6-OH group with acetyl or TBSCl before thiophene coupling .
  • Catalyst optimization : Use Pd(PPh₃)₄ in Suzuki-Miyaura coupling to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and minimizes decomposition .

Advanced: How can computational modeling predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, focusing on the thiophene and nitrobenzoate moieties as key pharmacophores .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent hydrogen bonds with catalytic residues .
  • QSAR : Correlate substituent effects (e.g., nitro vs. methoxy groups) with inhibitory activity against cancer cell lines .

Basic: What are common stability issues during storage, and how are they addressed?

  • Hydrolysis of the ester group : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials .
  • Photoisomerization : Avoid UV light exposure; use stabilizers like BHT in stock solutions .
  • Hygroscopicity : Lyophilize and store with desiccants (silica gel) .

Advanced: How do structural modifications (e.g., nitro → methoxy) impact biological activity?

  • Nitro group : Enhances electron-withdrawing effects, improving binding to enzymes like COX-2 (IC₅₀ reduced by ~40% vs. methoxy analogs) .
  • Thiophene substitution : 2-thienyl vs. 3-methylthiophene alters π-π stacking with aromatic residues (e.g., Tyr341 in EGFR), as shown in SPR binding assays .
  • Ester vs. carbamate : Carbamate derivatives show 3-fold higher plasma stability in pharmacokinetic studies .

Advanced: How can contradictory bioactivity data across cell lines be systematically analyzed?

  • Dose-response profiling : Test across 5–10 concentrations (0.1–100 µM) to rule out off-target effects .
  • Pathway enrichment analysis : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis vs. proliferation markers) .
  • Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains variability .

Basic: What are the key considerations for designing SAR studies on this scaffold?

  • Core modifications : Replace benzofuran with indole or coumarin to assess ring flexibility .
  • Substituent libraries : Synthesize derivatives with halogens (Cl, F), alkyl chains, or heterocycles at the 4-nitrobenzoate position .
  • Stereochemistry : Compare Z vs. E isomers in enzyme inhibition assays (IC₅₀ differences ≥10-fold reported) .

Advanced: What analytical workflows resolve discrepancies in reported solubility data?

  • HPLC-UV quantification : Prepare saturated solutions in PBS/DMSO (1:9) and measure absorbance at λ_max (290 nm) .
  • DSC/TGA : Determine melting points and thermal decomposition profiles to identify polymorphic forms .
  • Co-solvent screening : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

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